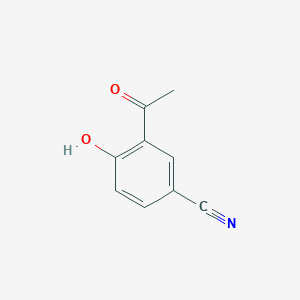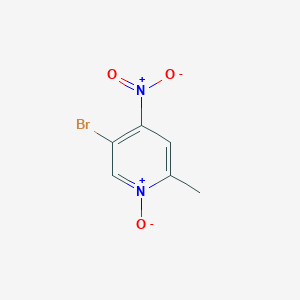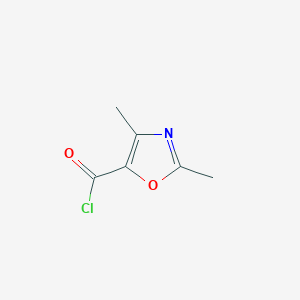
Benzyl(methyl)(oxiran-2-ylmethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(methyl)(oxiran-2-ylmethyl)amine is a compound that features an oxirane (epoxide) group attached to a benzyl and a methylamine moiety. This structure is indicative of a molecule that could be involved in various chemical reactions, particularly those involving ring-opening due to the strained nature of the oxirane ring.
Synthesis Analysis
The synthesis of compounds related to Benzyl(methyl)(oxiran-2-ylmethyl)amine can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives involves the reaction of starting compounds with excess chloromethyloxirane, which could be a similar approach to synthesizing the benzyl(methyl)(oxiran-2-ylmethyl)amine . Additionally, the synthesis of N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines includes reactions with 2-(chloromethyl)oxirane, suggesting that chloromethylated intermediates are common in the synthesis of such molecules .
Molecular Structure Analysis
The molecular structure of compounds containing the oxiran-2-ylmethyl group has been studied using X-ray crystallography. For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, was determined to crystallize in the monoclinic system, providing insights into the spatial arrangement of the oxirane-containing molecules . This information is crucial for understanding the reactivity and interaction of Benzyl(methyl)(oxiran-2-ylmethyl)amine with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the oxirane ring is a key feature of Benzyl(methyl)(oxiran-2-ylmethyl)amine. The oxirane ring can undergo ring-opening reactions with various nucleophiles. For instance, the oxirane ring in related compounds has been reported to open with heterocyclic amines . Moreover, the aminolysis of N-(oxiran-2-ylmethyl) sulfonamides follows specific rules, such as the Krasuskii rule, indicating a predictable pattern of reactivity that could be applicable to Benzyl(methyl)(oxiran-2-ylmethyl)amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl(methyl)(oxiran-2-ylmethyl)amine would be influenced by the presence of the oxirane ring and the benzyl and methylamine groups. The oxirane ring is known for its strained and reactive nature, which would affect the compound's stability and reactivity. The benzyl group could contribute to the compound's hydrophobic character, while the methylamine might impart basic properties. The crystallographic analysis of related compounds provides insights into the solid-state properties, such as crystal system and space group, which could be extrapolated to Benzyl(methyl)(oxiran-2-ylmethyl)amine .
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifikation und Materialwissenschaften
Die Funktionalisierung von Oberflächen (z. B. Nanopartikeln, Elektroden oder Membranen) ist in der Materialwissenschaft unerlässlich. Benzyl(methyl)(oxiran-2-ylmethyl)amin kann als Linker dienen, um spezifische funktionelle Gruppen an Oberflächen zu binden, wodurch ihre Eigenschaften verbessert oder gezielte Wechselwirkungen ermöglicht werden.
Für weitere Informationen können Sie die Ambeed Produktseite oder die Sigma-Aldrich technischen Dokumente.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGKOQYNBRYUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494346 |
Source


|
| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14321-26-7 |
Source


|
| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)





